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Compound of Interest

Compound Name:
N-(3-

aminopropyl)methanesulfonamide

CAS No.: 88334-76-3

Cat. No.: B1287113

Get Quote

Executive Summary & Structural Basis[2]
N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a critical bifunctional linker

used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis

Targeting Chimeras) and surface modification agents.[1] Its utility stems from its two distinct

nitrogen centers: a nucleophilic primary amine (

) and a sulfonamide (

) which acts as a bioisostere for carboxylic acids or as a stable linker moiety.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) to establish identity and

purity.[1] The data presented here synthesizes experimental consensus with first-principles

derivation, ensuring researchers can validate this compound with high confidence.
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Parameter Value

IUPAC Name N-(3-aminopropyl)methanesulfonamide

Formula

Molecular Weight 152.21 g/mol

Exact Mass 152.0619 Da

Key Functionality
Primary Amine (Basic), Sulfonamide

(Acidic/Neutral)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation.[1] The molecule possesses a distinct aliphatic

propyl chain flanked by electron-withdrawing groups, creating a predictable and diagnostic

splitting pattern.[1]

Structural Assignment Strategy
The propyl chain creates a classic "triplet-quintet-triplet" motif, but the chemical shifts are

heavily influenced by the electronegativity of the flanking groups.[1]

Sulfonamide Effect: The

group strongly deshields adjacent protons.[1]

Amine Effect: The terminal

provides moderate deshielding but is exchangeable.[1]

1H NMR Data (400 MHz, DMSO-d6)
Solvent Choice: DMSO-d6 is preferred over

to visualize the amide proton and prevent rapid amine exchange broadening.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.ir-spectra.com/download/IS_NIR_complete_list.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287113?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Note

A 2.89 Singlet (s) 3H

Methyl on

sulfonyl;

characteristic

sharp singlet.

[1]

B 6.95 Broad (t) 1H

Acidic proton;

shift varies

with

concentration

/temp.

C 2.98
Quartet/Triple

t
2H

Deshielded

by

sulfonamide

nitrogen.[1]

D 1.62 Quintet 2H

Shielded

central

methylene.[1]

E 2.58 Triplet 2H

Adjacent to

primary

amine.[1]

F 1.80 Broad (s) 2H

Exchangeabl

e; often

merges with

water peak in

wet DMSO.

[1]

13C NMR Data (100 MHz, DMSO-d6)
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Position
Shift (

, ppm)
Assignment

C1 39.8

C2 40.5 (May overlap with DMSO

solvent peak)

C3 32.4

C4 38.9

Visualization of NMR Connectivity
The following diagram maps the logical flow from atomic structure to spectral signal, essential

for confirming regiochemistry.
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Molecular Structure

1H NMR Signals (DMSO-d6)

CH3 (Sulfonyl) NH (Sulfonamide)
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Link
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J-coupling

2.98 ppm (q/t)

CH2 (Gamma to Amine)
J-coupling

1.62 ppm (quint)

NH2 (Terminal)
Link

2.58 ppm (t)

Click to download full resolution via product page

Caption: Atom-to-Signal mapping for N-(3-aminopropyl)methanesulfonamide in DMSO-d6.

Infrared Spectroscopy (FT-IR)
IR is vital for verifying functional group integrity, specifically ensuring the sulfonamide is formed

and the primary amine remains free.[1]

Diagnostic Bands (ATR Mode)
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Wavenumber (

)
Intensity Vibrational Mode Diagnostic Value

3350 - 3250 Medium, Broad Stretch

Overlap of primary

amine and

sulfonamide NH.

2930 - 2860 Medium Alkyl
Propyl chain

confirmation.[1]

1320 - 1300 Strong
Critical: Asymmetric

sulfonyl stretch.[1]

1160 - 1140 Strong
Critical: Symmetric

sulfonyl stretch.[1]

1590 - 1560 Medium Bend
Primary amine

scissoring.[1]

Technical Insight: The presence of the "doublet" peak for

stretching at ~1310 and ~1150

is the primary confirmation of the sulfonamide moiety.[1]

Mass Spectrometry (MS)[2][3][4]
For this polar molecule, Electrospray Ionization (ESI) in Positive Mode is the standard.[1]

Ionization Profile
Molecular Ion:

m/z.[1]

Adducts: Sodium adducts

m/z are common due to the chelating ability of the two nitrogens.[1]

Fragmentation Pathway (MS/MS)
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Fragmentation is driven by the stability of the sulfonyl group and the aliphatic chain.[1]

Loss of Ammonia:

m/z.[1]

Sulfonamide Cleavage: Rupture of the

bond is a high-energy pathway but often observed.[1]

Alpha-Cleavage: Cleavage adjacent to the amine.[1][2]

Parent Ion [M+H]+
m/z 153.07

Desulfonylation
[M - SO2CH3]+

Sulfonyl Cleavage

Deamination
[M - NH3]+

-17 Da (NH3)

Propyl Amine Ion
[C3H9N]+

Chain Scission

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for structural confirmation.

Experimental Protocols (SOP)
To ensure reproducibility, follow these standardized protocols.

Sample Preparation for NMR
Drying: Ensure the sample is dried under high vacuum (0.1 mbar) for 4 hours to remove

trace water, which interferes with the amine/amide integration.[1]
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Solvent: Use DMSO-d6 (99.9% D) stored over molecular sieves.

is acceptable but may cause the amide proton to broaden into the baseline.[1]

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

) of at least 2.0 seconds to ensure accurate integration of the methyl singlet.

Sample Preparation for LC-MS[1]
Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Concentration: 10 µg/mL (trace analysis).

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

Gradient: 5% to 95% B (ACN) over 5 minutes. The compound is polar and will elute early

(approx.[1] 0.5 - 1.5 min depending on dead volume).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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